N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolopyrazine derivatives
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-2-30-16-9-7-15(8-10-16)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-18-6-4-3-5-17(18)23/h3-13H,2,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASXNRIFENNGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyrazolopyrazine core.
Attachment of the 4-ethoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction primarily targets the acetamide functional group:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | H₂O/H⁺ (HCl), reflux | 2-(2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid |
| Basic Hydrolysis | NaOH (aq.), heat | Sodium salt of the carboxylic acid derivative |
The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the amide bond.
Nucleophilic Substitution at the Chlorophenyl Group
The 2-chlorophenyl substituent participates in aromatic nucleophilic substitution reactions, particularly with strong nucleophiles:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amination | NH₃, Cu catalyst, 120°C | N-(2-Aminophenyl)-substituted derivative |
| Methoxylation | NaOMe, DMF, 80°C | 2-Methoxyphenyl analog |
Electron-withdrawing effects from the adjacent amide group activate the chloro substituent for substitution.
Oxidation of the Ethoxyphenyl Group
The ethoxy group on the phenyl ring can be oxidized to a ketone or carboxylic acid under strong conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ketone Formation | KMnO₄, H₂SO₄, heat | 2-(4-Carboxyphenyl)-substituted derivative |
| Full Oxidation | CrO₃, acetic acid | 4-Carboxyphenyl analog |
Alkylation at the Pyrazine Nitrogen
The pyrazolo[1,5-a]pyrazine core’s nitrogen atoms can undergo alkylation reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylated pyrazine derivative |
| Benzylation | Benzyl chloride, NaH, THF | N-Benzyl-substituted compound |
Hydrogenation of the Pyrazine Ring
Catalytic hydrogenation reduces the pyrazine ring’s double bonds:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ring Saturation | H₂, Pd/C, ethanol | Tetrahydro-pyrazolo[1,5-a]pyrazine derivative |
Chlorination of the Pyrazolo[1,5-a]pyrazine Core
Electrophilic chlorination occurs at electron-rich positions of the heterocycle:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Electrophilic Substitution | Cl₂, FeCl₃, CH₂Cl₂ | 3-Chloro-pyrazolo[1,5-a]pyrazine derivative |
Key Reactivity Trends
-
Amide Group : Susceptible to hydrolysis and nucleophilic attack.
-
Chlorophenyl Group : Activated for substitution due to electron-withdrawing effects.
-
Ethoxyphenyl Group : Oxidizable to ketones or carboxylic acids.
-
Pyrazine Core : Participates in alkylation, hydrogenation, and electrophilic substitution.
Data on reaction yields and kinetics remain limited in publicly available literature, necessitating further experimental validation. The compound’s multifunctional architecture positions it as a versatile intermediate for synthesizing bioactive molecules in medicinal chemistry .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 430.5 g/mol. Its structure includes a pyrazolopyrazine core, which is known for various pharmacological activities. The presence of the ethoxyphenyl and acetamide groups contributes to its biological activity by potentially interacting with specific molecular targets.
Anticancer Activity
Research indicates that compounds with pyrazolopyrazine structures exhibit significant anticancer properties. N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. Preliminary studies suggest that it may act by inducing apoptosis in cancer cells and inhibiting angiogenesis, although further studies are required to elucidate the exact mechanisms involved.
Anti-inflammatory Properties
The compound has shown promise in preclinical models for anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Enzyme Inhibition Studies
This compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit lipoxygenase, an enzyme linked to the production of inflammatory mediators. This inhibition could be beneficial in developing new anti-inflammatory drugs.
Targeting Molecular Pathways
The compound's ability to interact with various biological targets makes it a candidate for studying specific molecular pathways involved in diseases such as cancer and inflammation. Understanding these interactions could lead to the development of targeted therapies that are more effective and have fewer side effects compared to conventional treatments.
Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Common methods include:
- Formation of the Pyrazolopyrazine Core : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Functional Groups : The ethoxyphenyl and acetamide groups are introduced through nucleophilic substitution reactions or coupling reactions with activated derivatives.
Reaction Conditions
The synthesis generally requires controlled temperatures and specific solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Optimizing these conditions is crucial for achieving high yields and purity of the final product.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical and pharmacological studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propionamide
Uniqueness
N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physicochemical properties
Biological Activity
N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 422.9 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is significant in medicinal chemistry due to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O3 |
| Molecular Weight | 422.9 g/mol |
| CAS Number | 941981-17-5 |
| LogP | 3.5039 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives of pyrazolo compounds show effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
Antiviral Activity
The compound has also been evaluated for antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific proteins involved in the viral life cycle. For instance, compounds within the same structural family have demonstrated efficacy against human adenovirus (HAdV), with some derivatives exhibiting IC50 values in the low micromolar range .
Anticancer Effects
The anticancer potential of this compound has been a focal point of research. Mechanistic studies reveal that it may inhibit cell proliferation by interfering with critical signaling pathways associated with cancer cell survival. In vitro assays have shown that similar pyrazolo compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling and proliferation, such as kinases and proteases.
- Disruption of Viral Replication : By targeting essential proteins or nucleic acids in viruses, it can potentially halt their replication cycle.
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through various pathways, including the activation of caspases.
Case Studies and Research Findings
- Antiviral Efficacy : A study on related compounds demonstrated that certain analogues had selectivity indexes greater than 100 against HAdV, indicating strong antiviral activity while minimizing cytotoxic effects .
- Anticancer Activity : In vitro studies have shown that pyrazolo derivatives can reduce the viability of cancer cell lines significantly compared to controls, suggesting a promising avenue for anticancer drug development .
- Mechanistic Insights : Research indicates that these compounds may interfere with DNA replication processes in viruses and modulate apoptotic pathways in cancer cells, which are critical for their therapeutic effects .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization requires careful control of reaction conditions and reagent stoichiometry. Key strategies include:
- Reagent Ratios : Use a 1:1 molar ratio of α-chloroacetamide intermediates and pyrazolo[1,5-a]pyrazine precursors to minimize side products. Evidence from similar syntheses shows yields up to 72% with precise stoichiometry .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while elevated temperatures (80–100°C) promote cyclization .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively isolates the target compound. Purity >95% can be confirmed via HPLC .
Basic: What advanced spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
A multi-technique approach is critical:
- 1H NMR : Characterize aromatic protons (δ 7.42–7.58 ppm for chlorophenyl groups) and amine/imine tautomers (δ 10.10–13.30 ppm). Integration ratios resolve tautomeric equilibria (e.g., 50:50 amine:imine forms) .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogous pyrazolo[1,5-a]pyrimidine derivatives. Key metrics: R factor <0.05, data-to-parameter ratio >11.4 .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced: How are biological activities of pyrazolo[1,5-a]pyrazine derivatives evaluated, and how can contradictory data be resolved?
Methodological Answer:
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or radiometric assays. Dose-response curves (IC50 values) quantify potency .
- Contradiction Resolution :
- Assay Variability : Standardize protocols (e.g., ATP concentrations in kinase assays).
- Tautomerism Effects : Characterize dominant tautomeric forms (via NMR or computational modeling), as structural flexibility impacts binding .
- Cell-Based Validation : Use orthogonal assays (e.g., Western blotting for target inhibition) .
Advanced: What mechanistic approaches elucidate this compound’s molecular interactions?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses in target proteins (e.g., kinase domains). Validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic driving forces .
- Enzyme Kinetics : Perform Lineweaver-Burk analyses to determine inhibition modality (competitive/uncompetitive) .
Advanced: How should researchers address contradictions in physicochemical or bioactivity data?
Methodological Answer:
- Reproducibility Checks : Replicate experiments across labs with identical protocols (e.g., solvent purity, temperature control) .
- Crystallographic Validation : Resolve structural ambiguities (e.g., tautomer dominance) via single-crystal X-ray diffraction .
- Meta-Analysis : Compare data across peer-reviewed studies, noting assay conditions (e.g., pH, buffer composition) that influence results .
Basic: What computational tools predict the compound’s ADMET properties?
Methodological Answer:
- SwissADME : Predict solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions. Input SMILES strings (e.g.,
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)Cl)CC4=CC=C(C=C4)F) . - PROTAC Modeling : For targeted degradation studies, simulate ternary complex formation using tools like Rosetta .
Advanced: How can researchers design derivatives to enhance target selectivity?
Methodological Answer:
- SAR Studies : Modify substituents on the pyrazine ring (e.g., ethoxy → methoxy) and assess activity changes. Use combinatorial libraries for high-throughput screening .
- Crystal Structure-Guided Design : Identify key hydrogen bonds (e.g., between acetamide carbonyl and kinase hinge region) and optimize substituents for complementary interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
